Synthetic Utility: A Key Intermediate for T790M-Containing EGFR Mutant Inhibitors
This compound is a documented intermediate in the patent literature (WO2014081718A1) for the synthesis of aminopyrimidine compounds designed as inhibitors of T790M-containing EGFR mutants, a key target in non-small cell lung cancer [1]. Unsubstituted or differently substituted imidazopyridines would not be suitable for this specific synthetic route. The 6-bromo group is essential for subsequent functionalization via cross-coupling to build the final inhibitor structure.
| Evidence Dimension | Synthetic Utility as an Intermediate |
|---|---|
| Target Compound Data | 6-Bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine |
| Comparator Or Baseline | 6-Bromo-1H-imidazo[4,5-c]pyridine (CAS 1312440-90-6) or other non-alkylated analogs |
| Quantified Difference | Qualitative: The target compound's specific N-alkylation pattern is a structural requirement for the final inhibitors described in patent WO2014081718A1 [1]. The baseline unsubstituted analog lacks the necessary isopropyl and methyl groups, leading to a different final product with unknown or different biological properties. |
| Conditions | Synthesis of aminopyrimidine-based T790M EGFR inhibitors |
Why This Matters
For a researcher or procurement officer sourcing a building block to follow a published synthesis of T790M EGFR inhibitors, this specific intermediate is a required material, not a substitutable option.
- [1] Molaid Database. 6-bromo-1-isopropyl-2-methyl-1H-imidazo[4,5-c]pyridine | 1612172-53-8. Patent Reference: WO2014081718A1. View Source
